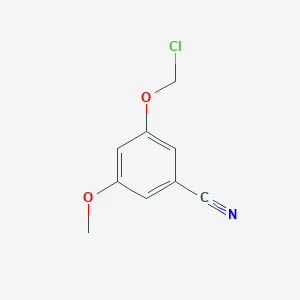
3-(Chloromethoxy)-5-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethoxy)-5-methoxybenzonitrile is an organic compound characterized by the presence of a chloromethoxy group and a methoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethoxy)-5-methoxybenzonitrile typically involves the chloromethylation of 5-methoxybenzonitrile. This can be achieved through the reaction of 5-methoxybenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of methoxybenzoic acids or methoxybenzaldehydes.
Reduction: Formation of methoxybenzylamines.
Scientific Research Applications
3-(Chloromethoxy)-5-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethoxy)-5-methoxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethoxy and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Methoxybenzonitrile: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethoxy)benzonitrile: Lacks the methoxy group, which may affect its solubility and reactivity.
5-Methoxybenzonitrile: Lacks the chloromethoxy group, making it less versatile in synthetic applications.
Uniqueness: 3-(Chloromethoxy)-5-methoxybenzonitrile is unique due to the presence of both chloromethoxy and methoxy groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-(chloromethoxy)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-2-7(5-11)3-9(4-8)13-6-10/h2-4H,6H2,1H3 |
InChI Key |
YRTBCSSHWNYSFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Chloromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B13230335.png)
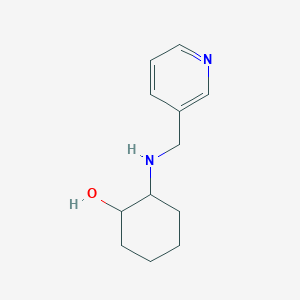
amine](/img/structure/B13230368.png)
![5-[5-(Chloromethyl)furan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B13230375.png)
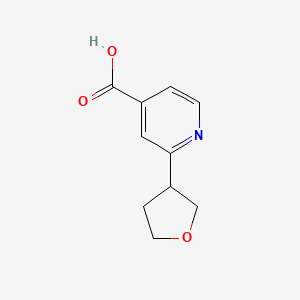
![tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13230385.png)

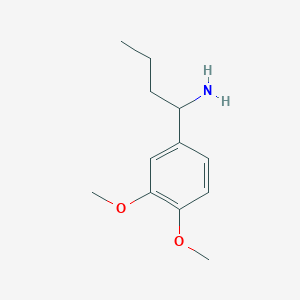
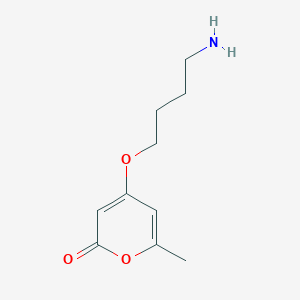

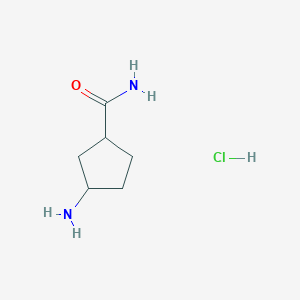
![2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13230430.png)
